Cas no 82295-98-5 ((5ξ)-3,4-di-o-acetyl-1,5-anhydro-2-deoxy-3,4-di-c-methyl-d-threo- Hex-1-enitol)
(5ξ)-3,4-di-o-acetyl-1,5-anhydro-2-deoxy-3,4-di-c-methyl-d-threo- Hex-1-enitol Chemical and Physical Properties
Names and Identifiers
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- (5ξ)-3,4-di-o-acetyl-1,5-anhydro-2-deoxy-3,4-di-c-methyl-d-threo- Hex-1-enitol
- 3,4-di-O-acetyl-(D)-glucal
- 3,4-Dinitrothiophen
- CTK0E0398
- 3,4-dinitro-thiophene
- 3,4-di-O-acetyl-1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol
- Thiophene, 3,4-dinitro-
- 3,4-di-O-acetyl-D-glucal
- 3,4-Dinitro-thiophen
- AKOS006373480
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- Inchi: 1S/C10H14O6/c1-6(12)15-8-3-4-14-9(5-11)10(8)16-7(2)13/h3-4,8-11H,5H2,1-2H3/t8-,9-,10+/m1/s1
- InChI Key: LBVCUTFITQDWSU-BBBLOLIVSA-N
- SMILES: O1C=C[C@H]([C@@H]([C@H]1CO)OC(C)=O)OC(C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
(5ξ)-3,4-di-o-acetyl-1,5-anhydro-2-deoxy-3,4-di-c-methyl-d-threo- Hex-1-enitol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM525791-1g |
3,4-Di-o-acetyl-d-glucal |
82295-98-5 | 95% | 1g |
$163 | 2024-07-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743192-5g |
(2r,3s,4R)-2-(Hydroxymethyl)-3,4-dihydro-2h-pyran-3,4-diyl diacetate |
82295-98-5 | 98% | 5g |
¥28224.00 | 2024-07-28 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H60585-250mg |
3,4-Di-O-acetyl-D-glucal, 97% |
82295-98-5 | 97% | 250mg |
¥1033.00 | 2023-03-15 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H60585-1g |
3,4-Di-O-acetyl-D-glucal, 97% |
82295-98-5 | 97% | 1g |
¥3301.00 | 2023-03-15 | |
| Ambeed | A497094-1g |
(2R,3S,4R)-2-(Hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diyl diacetate |
82295-98-5 | 95% | 1g |
$212.0 | 2025-04-16 | |
| Ambeed | A497094-5g |
(2R,3S,4R)-2-(Hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diyl diacetate |
82295-98-5 | 95% | 5g |
$741.0 | 2025-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY341131-5g |
3,4-Di-o-acetyl-d-glucal |
82295-98-5 | ≥95% | 5g |
¥10800.00 | 2025-04-12 |
(5ξ)-3,4-di-o-acetyl-1,5-anhydro-2-deoxy-3,4-di-c-methyl-d-threo- Hex-1-enitol Suppliers
(5ξ)-3,4-di-o-acetyl-1,5-anhydro-2-deoxy-3,4-di-c-methyl-d-threo- Hex-1-enitol Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on (5ξ)-3,4-di-o-acetyl-1,5-anhydro-2-deoxy-3,4-di-c-methyl-d-threo- Hex-1-enitol
The Compound CAS No 82295-98-5: (5ξ)-3,4-di-O-acetyl-1,5-anhydro-2-deoxy-3,4-di-C-methyl-D-threo-Hex-1-enitol
The compound with CAS No 82295-98-5, known as (5ξ)-3,4-di-O-acetyl-1,5-anhydro-2-deoxy-3,4-di-C-methyl-D-threo-Hex-1-enitol, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and biochemistry. This compound is notable for its complex structure and unique stereochemistry, which are critical for its potential applications in drug discovery and biotechnology. The long-chain sugar derivative exhibits intriguing properties that make it a subject of interest for researchers worldwide.
Recent studies have highlighted the biological activity of this compound, particularly its potential as a lead molecule in the development of novel therapeutic agents. The anhydro structure and the presence of acetyl groups contribute to its stability and bioavailability, making it a promising candidate for further exploration. Researchers have also investigated its stereochemical properties, which play a crucial role in determining its interactions with biological systems.
One of the most fascinating aspects of this compound is its synthesis pathway. Scientists have developed innovative methods to synthesize (5ξ)-3,4-di-O-acetyl-1,5-anhydro-2-deoxy-3,4-di-C-methyl-D-threo-Hex-1-enitol, leveraging advanced techniques such as enzymatic catalysis and stereoselective reactions. These methods not only enhance the efficiency of synthesis but also pave the way for large-scale production if needed.
The compound's biological activity has been extensively studied in vitro and in vivo. Experimental data suggest that it exhibits potent antimicrobial properties, particularly against Gram-positive bacteria. Additionally, preliminary studies indicate that it may possess anticancer activity, though further research is required to confirm these findings. The sugar derivative's ability to modulate cellular signaling pathways makes it a valuable tool in understanding complex biological processes.
From an industrial perspective, the compound's stability under various conditions makes it suitable for use in pharmaceutical formulations. Its shelf-life and compatibility with different excipients are advantageous for drug delivery systems. Moreover, the compound's low toxicity profile observed in preclinical studies underscores its potential as a safe therapeutic agent.
Looking ahead, researchers are exploring the possibility of modifying this compound to enhance its pharmacokinetic properties. By altering specific functional groups or incorporating additional substituents, scientists aim to improve its absorption, distribution, metabolism, and excretion (ADME) characteristics. Such modifications could significantly expand its therapeutic applications.
In conclusion, CAS No 82295-98-5 represents a cutting-edge molecule with immense potential in the fields of medicine and biotechnology. Its unique structure, coupled with promising biological activity and favorable physicochemical properties, positions it as a key player in future drug development efforts. As research continues to unravel its full potential, this compound stands at the forefront of scientific innovation.
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